4-Propenylpyridine
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Overview
Description
4-Propenylpyridine is an organic compound with the molecular formula C8H9N It is a derivative of pyridine, where a propenyl group is attached to the fourth position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Propenylpyridine can be synthesized through several methods. One common approach involves the reaction of 4-methylpyridine with an alkylating agent in the presence of a base. Another method includes the ozonolysis of 2,3,5,6-tetrafluoro-4-propenylpyridine, which yields 2,3,5,6-tetrafluoropyridine-4-aldehyde .
Industrial Production Methods: Industrial production of this compound often involves large-scale chemical reactions under controlled conditions. The use of catalysts and specific reaction environments ensures high yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions: 4-Propenylpyridine undergoes various chemical reactions, including:
Oxidation: This reaction can convert this compound into corresponding aldehydes or acids.
Reduction: Reduction reactions can lead to the formation of saturated derivatives.
Substitution: The propenyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium or platinum catalysts.
Substitution: Halogenation using halogens or halogenating agents.
Major Products:
Oxidation: 4-Pyridinecarboxaldehyde or 4-Pyridinecarboxylic acid.
Reduction: 4-Propylpyridine.
Substitution: Various substituted pyridines depending on the substituent introduced.
Scientific Research Applications
4-Propenylpyridine has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-Propenylpyridine involves its interaction with various molecular targets. It can act as a ligand, binding to metal ions or other molecules, thereby influencing biochemical pathways. The propenyl group can undergo metabolic transformations, leading to the formation of active metabolites that exert specific effects .
Comparison with Similar Compounds
4-Methylpyridine: A precursor in the synthesis of 4-Propenylpyridine.
2-Propenylpyridine: Another isomer with similar properties but different reactivity.
4-Vinylpyridine: Shares structural similarities but differs in the position of the double bond.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential applications. Its ability to undergo various chemical transformations makes it a versatile compound in both research and industrial settings.
Properties
IUPAC Name |
4-prop-1-enylpyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N/c1-2-3-8-4-6-9-7-5-8/h2-7H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWZRAFPNQSAEBD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC1=CC=NC=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
119.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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